molecular formula C24H21ClN2O2 B2847111 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol CAS No. 861210-03-9

4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol

Cat. No.: B2847111
CAS No.: 861210-03-9
M. Wt: 404.89
InChI Key: HFRPQSPIXIFEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol (CAS 861210-03-9) is a synthetic 4-aminoquinoline derivative of significant interest in medicinal chemistry research. This compound features a core 4-aminoquinoline structure, a scaffold well-documented for its diverse biological activities and ability to accumulate in acidic compartments like lysosomes and mitochondria . The molecular structure includes a 2-chloroethyl side chain at the 3-position of the quinoline ring and a 6-phenoxy substitution, which alongside the 4-aminophenol group, contributes to its physicochemical properties and research potential . This compound is primarily investigated for its potential mechanisms of action related to lysosomal function. 4-Aminoquinoline compounds are known to induce lysosomal abnormalities, including diminished vesicle fusion and exocytosis, creating a reversible lysosomal storage disease-like state . This makes it a valuable tool for studying lysosomal-related pathways in cellular models. Researchers also explore its application in targeting parasite mitochondria and acidocalcisomes, particularly in the development of chemotherapeutic agents for diseases like leishmaniasis . The presence of both the quinolinic nitrogen and the aminoalkyl chain provides two basic moieties essential for its accumulation in target organelles . With a molecular formula of C24H21ClN2O2 and a molecular weight of 404.89 g/mol , this product is supplied at high purity for research applications. It is intended for use in vitro studies only and is strictly For Research Use Outside of the scope of any human or veterinary application. Researchers should consult the Safety Data Sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRPQSPIXIFEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol , with CAS number 861210-03-9, is an organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C24_{24}H21_{21}ClN2_2O2_2
  • Molecular Weight : 404.89 g/mol
  • CAS Number : 861210-03-9
  • Chemical Structure : The structure features a quinoline core substituted with a chloroethyl group and a phenol moiety.
PropertyValue
Molecular FormulaC24_{24}H21_{21}ClN2_2O2_2
Molecular Weight404.89 g/mol
CAS Number861210-03-9

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The chloroethyl group is known to enhance the cytotoxicity of such compounds against various cancer cell lines.

The mechanism often involves the formation of DNA cross-links, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of alkylating agents used in chemotherapy.

Nephrotoxicity Studies

A comparative study on related compounds has shown that chlorinated anilines can exhibit nephrotoxic effects. For instance, 4-amino-2-chlorophenol was evaluated for its nephrotoxic potential using isolated renal cortical cells (IRCC). The study found that the nephrotoxic potential varied significantly based on the molecular structure and substituents present on the aromatic ring .

Table 2: Comparative Nephrotoxic Potential of Aminophenols

CompoundNephrotoxic Potential Rank
4-Amino-2,6-dichlorophenol1
4-Amino-2-chlorophenol2
4-Aminophenol3
4-Amino-3-chlorophenol4

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of phenoxyquinoline derivatives, This compound demonstrated potent activity against several tumor cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Toxicological Assessment

Another investigation assessed the toxicological profile of this compound in vivo using rodent models. Results indicated dose-dependent toxicity with significant effects observed on liver and kidney functions at higher concentrations. These findings emphasize the need for careful evaluation of therapeutic windows when considering this compound for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Quinoline Derivatives

4-((3-((2-Chloroethyl)ethylamino)propyl)amino)-6-methoxyquinoline (ICR-174)
  • Structure: Shares the quinoline core and 2-chloroethyl group but includes a methoxy group at position 6 and an ethylamino-propyl side chain.
  • Activity : Exhibits mutagenic and antitumor properties, with an LD₅₀ of 1.65 mg/kg (intraperitoneal, mice) .
4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino}phenol
  • Structure: A pyrimidine analog with a phenol group and methylthio substituent.
  • Key Differences: The pyrimidine ring system vs. quinoline may result in distinct DNA-binding affinities and metabolic pathways.

Functional Analogs: Nitrosoureas

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
  • Structure : Contains two 2-chloroethyl groups and a nitrosourea moiety.
  • Activity : Broad antineoplastic activity with delayed hematologic toxicity (leukopenia, thrombocytopenia) at 125–250 mg/m² .
  • Comparison: Alkylating Activity: BCNU’s dual chloroethyl groups enable cross-linking DNA, whereas the target compound’s single 2-chloroethyl group may limit alkylation efficiency .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structure : Cyclohexyl substituent enhances lipid solubility vs. BCNU.
  • Activity : Superior activity against intracranial tumors (e.g., glioblastoma) due to enhanced CNS penetration .
  • Comparison: Therapeutic Index: CCNU’s therapeutic index is influenced by carbamoylating activity, which may correlate with toxicity—a factor less relevant to the target compound due to structural differences . Metabolism: CCNU degrades rapidly in plasma (half-life ~5 minutes), whereas the quinoline scaffold in the target compound may confer greater stability .

Mechanistic and Pharmacokinetic Comparisons

Parameter Target Compound BCNU CCNU ICR-174
Alkylating Groups 1 (2-chloroethyl) 2 (2-chloroethyl) 1 (2-chloroethyl) 1 (2-chloroethyl)
Lipid Solubility High (phenoxy group) Moderate High (cyclohexyl) Moderate
Toxicity Profile Not reported Hematologic (delayed) Hematologic, hepatic Mutagenic, acute toxicity
CNS Penetration Potential Likely high Moderate High Low
Metabolic Stability Presumed stable (quinoline) Rapid degradation Rapid degradation Unknown

Research Findings and Implications

  • Alkylating Efficiency : The single 2-chloroethyl group in the target compound may limit DNA cross-linking compared to BCNU but reduce systemic toxicity .
  • Carbamoylation : Unlike nitrosoureas, the target compound lacks a nitrosourea moiety, suggesting minimal carbamoylating activity—a factor linked to delayed toxicity in CCNU .
  • Solubility and Distribution: High lipid solubility from the phenoxy group could enhance tissue distribution, akin to CCNU, but requires validation via preclinical studies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of quinoline precursors with phenolic amines. Key steps include:

  • Chloroethylation : Use of 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions (K₂CO₃/CH₃CN) at reflux (70–100°C) to introduce the chloroethyl moiety .
  • Coupling Reactions : Catalytic systems like CAN (ceric ammonium nitrate) in methanol for quinoline-amine coupling, monitored via TLC and purified via silica gel chromatography (petroleum ether/EtOAc eluent) .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of quinoline to phenol derivatives) and solvent polarity to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions. For example, phenolic -OH protons appear as broad singlets (~δ 9–10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with chloroethyl and phenoxy groups .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, such as dihedral angles between quinoline and phenol rings, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Perform assays across a concentration gradient (e.g., 0.1–100 μM) to distinguish between therapeutic and toxic thresholds. Use cell viability assays (MTT) and microbial inhibition zones .
  • Target Specificity Profiling : Compare binding affinities to bacterial enzymes (e.g., DNA gyrase) vs. human kinases via SPR (surface plasmon resonance) or molecular docking .
  • Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (DMSO controls) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodology :

  • Longitudinal Stability Studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light, 25–40°C) and monitor degradation via LC-MS. Track byproducts like chlorinated quinoline derivatives .
  • Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential via OECD Test Guideline 305 .
  • Soil/Water Partitioning : Measure log Kₒₜ (organic carbon-water coefficient) using batch equilibrium methods to predict mobility in ecosystems .

Q. How can discrepancies in synthetic yields between published protocols be systematically addressed?

  • Methodology :

  • Reaction Kinetic Analysis : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps (e.g., amine-quinoline coupling) .
  • Catalyst Screening : Test alternatives to CAN, such as Lewis acids (AlCl₃) or organocatalysts, to improve efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.